Rollicosin
Description
Contextualization within the Annonaceous Acetogenin (B2873293) Family
The Annonaceous acetogenins (B1209576) are characterized by a long aliphatic chain that typically terminates in a γ-lactone ring. wikipedia.orgwikipedia.orgwikidata.org The structural diversity within this family is primarily determined by the number, position, and stereochemistry of oxygen-containing functional groups, such as hydroxyls, ketones, epoxides, and particularly tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, as well as the presence of double or triple bonds. nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com
Annonaceous acetogenins are broadly classified based on the architecture of their central ring systems. The main classifications include:
Linear acetogenins: Lacking THF or THP rings.
Mono-THF acetogenins: Containing a single THF ring. nih.govwikidata.orgwikipedia.org
Bis-THF acetogenins: Containing two THF rings, which can be either adjacent or non-adjacent. nih.govwikipedia.orgwikidata.orgwikipedia.org
Tri-THF acetogenins: Containing three THF rings. nih.gov
THP acetogenins: Containing a tetrahydropyran ring, sometimes in conjunction with a THF ring. nih.govwikipedia.org
Epoxy acetogenins: Featuring epoxide functionalities. nih.govthegoodscentscompany.com
Within these classifications, further diversity arises from the number and positioning of hydroxyl groups along the aliphatic chain and on the terminal lactone, as well as the stereochemical configurations at chiral centers. nih.govthegoodscentscompany.comwikipedia.org Over 500 acetogenins from the Annonaceae family have been described, highlighting their extensive structural variety. nih.govnih.gov
Rollicosin possesses a structural architecture that distinguishes it from the majority of known Annonaceous acetogenins. While most acetogenins are characterized by the presence of one or more THF or THP rings in the aliphatic chain, this compound is notable for its absence of these cyclic ether structures. wikipedia.orgcenmed.com Furthermore, this compound is reported to be the first compound of its type within the Annonaceous acetogenin family to feature lactone moieties situated at both ends of the aliphatic chain. wikipedia.orgcenmed.com This bilateral lactone arrangement, coupled with the lack of THF or THP rings, sets this compound apart structurally from the more common mono-THF and bis-THF acetogenins like Annonacin (B1665508), Bullatacin (B1665286), and Squamocin. nih.govwikipedia.orgwikidata.orgwikipedia.org
Historical Perspective of this compound Research
The study of Annonaceous acetogenins gained significant momentum following the isolation of uvaricin (B1199999) in 1982, which demonstrated potent cytotoxic activity. wikipedia.orgnih.govwikidata.org This discovery spurred extensive research efforts focused on the isolation, structural elucidation, and biological evaluation of this class of compounds. nih.govwikidata.org
This compound was initially isolated from the unripe fruits of Rollinia mucosa (a plant belonging to the Annonaceae family). wikipedia.orgcenmed.com Its isolation was reported in 2003, obtained in low yield. wikipedia.org The determination of this compound's structure was achieved through comprehensive spectroscopic analyses. wikipedia.orgcenmed.com This initial characterization revealed its unique structural features, particularly the presence of two terminal lactone rings and the absence of the characteristic THF or THP rings commonly found in other acetogenins. wikipedia.orgcenmed.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H36O6 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R)-5-oxooxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C22H36O6/c1-16-14-17(22(26)27-16)15-18(23)10-8-6-4-2-3-5-7-9-11-19(24)20-12-13-21(25)28-20/h14,16,18-20,23-24H,2-13,15H2,1H3/t16-,18+,19+,20+/m0/s1 |
InChI Key |
QCRUDDMRGHFGNR-MTFMMBMASA-N |
Isomeric SMILES |
C[C@H]1C=C(C(=O)O1)C[C@@H](CCCCCCCCCC[C@H]([C@H]2CCC(=O)O2)O)O |
Canonical SMILES |
CC1C=C(C(=O)O1)CC(CCCCCCCCCCC(C2CCC(=O)O2)O)O |
Synonyms |
rollicosin |
Origin of Product |
United States |
Origin and Biosynthesis of Rollicosin
Natural Sources and Isolation Methodologies
The discovery and characterization of Rollicosin are tied to the phytochemical investigation of specific plant species and the application of advanced separation and analytical techniques.
This compound has been identified and isolated from the unripe fruits of Rollinia mucosa, a plant belonging to the Annonaceae family. nih.gov This family of flowering plants, commonly known as the custard apple family, is a well-documented source of a diverse array of Annonaceous acetogenins (B1209576). researchgate.net While many genera within Annonaceae produce acetogenins, the occurrence of this compound has been specifically reported from the Rollinia genus.
Table 1: Selected Annonaceae Species and the Acetogenins They Produce
| Plant Species | Genus | Notable Acetogenins Isolated |
|---|---|---|
| Rollinia mucosa | Rollinia | This compound, Rolliniastatin-1 |
| Annona muricata | Annona | Annonacin (B1665508), Cis-solamin (B1254054) |
| Asimina triloba | Asimina | Asimicin, Bullatacin (B1665286) |
| Goniothalamus giganteus | Goniothalamus | Gigantetrocin |
The isolation and structural elucidation of this compound from its natural source involve a multi-step process combining various chromatographic and spectroscopic methods. The general procedure for isolating Annonaceous acetogenins, which are typically waxy, lipophilic substances, is adapted for this compound. fraunhofer.de
Isolation: The process generally begins with the extraction of the plant material (unripe fruits of Rollinia mucosa) using a solvent such as ethanol. fraunhofer.de The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps, for example, between ethanol/water and chloroform, to concentrate the lipophilic acetogenins. fraunhofer.de Further purification is achieved through column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC), which is crucial for separating closely related acetogenins. fraunhofer.de
Structural Elucidation: Once purified, the structure of this compound was determined through comprehensive spectroscopic analyses. nih.gov These techniques are essential for piecing together the complex molecular architecture of natural products.
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry is used to determine the precise molecular formula.
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups characteristic of acetogenins.
Table 2: Representative Spectroscopic Data for Acetogenin (B2873293) Functional Groups
| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak |
|---|---|---|
| γ-Lactone Carbonyl | ¹³C NMR | δ ~170-180 ppm |
| IR Spectroscopy | ~1750 cm⁻¹ | |
| Hydroxyl Group | ¹H NMR | Broad singlet, variable chemical shift |
| IR Spectroscopy | Broad peak at ~3300-3500 cm⁻¹ | |
| Aliphatic Chain | ¹H NMR | δ ~1.2-1.6 ppm |
Proposed Biosynthetic Pathways
The biosynthesis of Annonaceous acetogenins is believed to originate from the polyketide pathway, which shares similarities with fatty acid biosynthesis. wikipedia.org The unique structure of this compound suggests a novel variation of this general pathway.
The biosynthesis of this compound is hypothesized to begin with a long-chain dicarboxylic acid, a key distinction from most other acetogenins which are derived from monocarboxylic fatty acids. This dicarboxylic acid precursor is likely formed from a standard long-chain fatty acid through ω-oxidation, a process involving enzymes like cytochrome P450 monooxygenases. nih.gov
Once the dicarboxylic acid is formed, it is proposed to enter a pathway involving Type I Polyketide Synthases (PKSs). wikipedia.org These large, multi-domain enzymes catalyze the sequential addition of two-carbon units, typically from malonyl-CoA, to the growing chain. nih.gov The PKS modules would be responsible for building the specific carbon skeleton of this compound. The final steps in the pathway would involve the enzymatic, stereospecific formation of the two γ-lactone rings at either end of the aliphatic chain through intramolecular cyclization reactions.
Table 3: Putative Enzymes Involved in this compound Biosynthesis
| Enzyme Class | Proposed Function |
|---|---|
| Cytochrome P450 Monooxygenase | ω-oxidation of a fatty acid to a dicarboxylic acid |
| Acyl-CoA Synthetase | Activation of the dicarboxylic acid precursor |
| Polyketide Synthase (PKS) | Iterative chain elongation with malonyl-CoA units |
| Dehydratase (within PKS) | Removal of water molecules |
| Ketoreductase (within PKS) | Reduction of keto groups |
The proposed biosynthetic pathway for this compound presents significant differences when compared to the pathways leading to more common Annonaceous acetogenins that contain THF or THP rings.
The primary point of divergence is the nature of the precursor molecule. The use of a dicarboxylic acid as a starter unit for this compound biosynthesis is a notable departure from the monocarboxylic fatty acid precursors used for acetogenins like annonacin or uvaricin (B1199999). This fundamental difference dictates the final structure, resulting in a symmetrical molecule with two lactone ends and no terminal alkyl chain.
Furthermore, the biosynthesis of THF and THP ring-containing acetogenins involves additional enzymatic steps. Their pathways include stereospecific epoxidation of double bonds within the fatty acid chain, followed by intramolecular cyclization to form the ether rings. These epoxidation and cyclization steps, which are key to the biosynthesis of a vast number of acetogenins, are conspicuously absent in the proposed pathway for this compound, leading to its linear, non-cyclic core.
Table 4: Comparative Biosynthesis of this compound vs. THF-Containing Acetogenins
| Biosynthetic Feature | This compound | Typical THF-Containing Acetogenins (e.g., Annonacin) |
|---|---|---|
| Precursor Molecule | Long-chain dicarboxylic acid | Long-chain monocarboxylic fatty acid |
| Terminal Groups | Two γ-lactone rings | One γ-lactone ring and one alkyl chain |
| Core Structure | Linear aliphatic chain | Aliphatic chain with one or more THF rings |
| Key Enzymatic Steps | ω-oxidation, Polyketide synthesis, Dual lactonization | Polyketide synthesis, Epoxidation, Cycloetherification, Lactonization |
Chemical Synthesis and Analogues of Rollicosin
Total Synthesis Strategies and Methodological Advancements
A paramount challenge in the synthesis of Rollicosin is the precise installation of its multiple stereocenters. The absolute configuration of these chiral centers is crucial for the molecule's biological activity. Consequently, synthetic strategies have heavily relied on powerful stereoselective reactions to build the carbon framework with the correct three-dimensional arrangement.
The first total synthesis of this compound effectively utilized a combination of Sharpless asymmetric dihydroxylation and enolate alkylation to establish key stereocenters. nih.govnih.gov This approach highlights a powerful strategy for installing hydroxyl groups and coupling complex fragments with high fidelity.
The Sharpless asymmetric dihydroxylation (SAD) was employed to introduce the C4 hydroxyl group with the correct (R)-configuration. nih.gov This reaction, using the AD-mix-β reagent, converted a terminal alkene precursor into the corresponding chiral diol with excellent selectivity. nih.gov The high diastereoselectivity of this method is critical as it sets one of the key stereocenters in the western portion of the molecule.
Following the dihydroxylation, the addition of the west-wing lactone was achieved through the alkylation of a chiral enolate. nih.gov Specifically, the enolate of (5S)-methyl-3-phenylsulfanyldihydrofuran-2-one was alkylated with a triflate derived from the diol intermediate. nih.gov This C-C bond formation step connected the two main fragments of the western part of the molecule, demonstrating the utility of enolate chemistry in building the complex carbon skeleton of acetogenins (B1209576).
Table 1: Key Stereoselective Reactions in the First Total Synthesis of this compound
| Step | Reaction Type | Reagents | Purpose | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β | Establishment of the C4 (R)-stereocenter | 87% | High diastereoselectivity | nih.gov |
| 2 | Enolate Alkylation | (5S)-methyl-3-phenylsulfanyldihydrofuran-2-one, KHMDS, Triflate precursor | Coupling of the west-wing lactone | Not specified for this step | Not specified | nih.gov |
While not featured in the initial total synthesis, palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis of this compound and its analogues. researchgate.netnobelprize.org These reactions, such as the Suzuki, Heck, and Negishi couplings, are cornerstones of modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgnih.gov
In the context of this compound, a palladium-catalyzed cross-coupling could be envisioned at several key junctures. For instance, a Suzuki or Negishi coupling could be used to connect the eastern and western fragments of the molecule, offering an alternative to the enolate alkylation strategy. This would involve preparing an organoboron or organozinc derivative of one fragment and coupling it with a halide or triflate of the other. The modularity of this approach is highly amenable to the synthesis of analogues, as different fragments could be readily interchanged to explore SAR. nih.gov
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied in the total synthesis of this compound and other Annonaceous acetogenins. nih.govwikipedia.org This methodology provides a robust way to link key building blocks of the molecule.
In a total synthesis of this compound reported by Makabe's group, a Sonogashira cross-coupling reaction was the pivotal step for uniting the two major fragments of the molecule. nih.gov The synthesis involved coupling a hydroxy lactone fragment (containing the western part of the molecule) with an α,β-unsaturated lactone fragment (the eastern part). nih.gov This strategy effectively constructs the full carbon backbone of the target molecule. Subsequent reduction of the resulting alkyne and deprotection steps completed the synthesis. nih.gov The use of Sonogashira coupling has also been documented in the synthesis of other acetogenins like cis-solamin (B1254054) and reticulatain-1, underscoring its general utility in this class of natural products. nih.govjst.go.jp
Olefin metathesis has emerged as a transformative tool in complex molecule synthesis. In the first total synthesis of this compound, a highly regio- and stereoselective tandem ring-closing/cross-metathesis (RCM/CM) reaction was ingeniously used. nih.govnih.gov This single operation efficiently constructed the east-wing butenolide ring and simultaneously incorporated the long alkyl spacer that connects the two ends of the molecule. nih.gov
The reaction involved an acrylate (B77674) precursor which, upon treatment with a Grubbs catalyst, underwent an initial ring-closing metathesis to form the five-membered lactone ring. This was immediately followed by a cross-metathesis with the benzyl (B1604629) ether of 10-undecen-1-ol, which served as the spacer unit. nih.gov This elegant tandem sequence significantly improved the efficiency of the synthesis by accomplishing two key transformations in one pot, a hallmark of advanced synthetic strategy. nih.gov
The total synthesis by Quinn and coworkers is a prime example of a convergent design. nih.gov The strategy can be retrosynthetically disconnected into three primary components:
The west-wing lactone fragment.
The central spacer unit containing the C4 hydroxyl group.
The east-wing lactone fragment.
The east-wing lactone and the alkyl spacer were constructed together via the tandem metathesis reaction. nih.gov The west-wing lactone was then attached using enolate alkylation after the stereochemistry of the C4 hydroxyl had been set by asymmetric dihydroxylation. nih.gov This modular approach, where large, complex fragments are coupled late in the synthesis, is highly efficient and demonstrates a sophisticated application of modern synthetic planning. nih.gov
Stereoselective Synthetic Approaches
Synthesis of this compound Diastereomers and Stereochemical Investigations
The total synthesis of this compound and its stereoisomers presents a formidable challenge to synthetic chemists, primarily due to the presence of multiple stereocenters. The controlled synthesis of different diastereomers is crucial for elucidating the structure-activity relationships (SAR) and for the definitive assignment of the absolute stereochemistry of the natural product.
A significant breakthrough in this area was the first asymmetric total synthesis of this compound. nih.gov This synthesis utilized key stereoselective reactions to control the configuration of the chiral centers. One of the pivotal steps involved a highly regio- and stereoselective tandem ring-closing/cross-metathesis reaction for the construction of one of the terminal γ-lactone rings. nih.gov Furthermore, the establishment of a critical stereocenter was achieved through Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from olefins. nih.gov The final lactone ring was introduced via enolate alkylation, a fundamental carbon-carbon bond-forming reaction. nih.gov
The synthesis of diastereomers often involves modifying the sequence or the reagents used in these stereoselective steps. For instance, by using different chiral ligands in asymmetric reactions or by altering the starting materials with different predefined stereochemistry, chemists can access different diastereomers of the target molecule. These synthetic diastereomers serve as invaluable tools for stereochemical investigations. By comparing the spectroscopic data (e.g., NMR and mass spectrometry) and optical properties of the synthetic diastereomers with those of the natural product, the absolute and relative configurations of the naturally occurring this compound can be unequivocally determined.
While specific, detailed synthetic routes for a wide array of this compound diastereomers are not extensively documented in publicly available literature, the principles of stereoselective synthesis provide a clear roadmap for their preparation. The general approach involves the modular synthesis of key fragments with defined stereochemistry, followed by their convergent coupling to assemble the final diastereomeric structures.
Preparation of this compound Analogues and Mimics
The synthesis of analogues and mimics of natural products like this compound is a cornerstone of medicinal chemistry and chemical biology. These structurally modified compounds are essential for probing biological mechanisms, improving potency and selectivity, and developing new therapeutic agents.
Structural Modifications for Research Purposes
The primary motivation for preparing this compound analogues is to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features—the pharmacophore—responsible for its biological activity. These modifications can include:
Alteration of the Spacer Chain: The length and flexibility of the hydrocarbon chain connecting the two lactone rings can be varied. Analogues with shorter, longer, or more rigid spacer chains can be synthesized to investigate the optimal distance and conformation required for biological target interaction.
Modification of the Lactone Rings: The γ-lactone moieties are often critical for the biological activity of acetogenins. Analogues with different substituents on the lactone rings, or even alternative heterocyclic systems, can be prepared to probe the importance of this functional group.
The synthesis of these analogues often follows a similar strategy to the total synthesis of the natural product, but with the incorporation of modified building blocks at the appropriate stage.
Synthetic Derivatives with Altered Structural Motifs
Examples of such altered structural motifs could include:
Replacement of the bis-γ-lactone system: Derivatives where one or both of the γ-lactone rings are replaced with other cyclic or acyclic functionalities can be synthesized. This helps to determine if both lactone rings are essential for activity and to explore alternative functionalities that might lead to improved pharmacological profiles.
Simplification of the Core Structure: For research purposes, simplified analogues that retain only the key pharmacophoric elements of this compound can be prepared. These "mimics" are often easier to synthesize and can help to identify the minimal structural requirements for biological activity.
The synthesis of these derivatives requires innovative synthetic strategies and a deep understanding of the target's mode of action. While the literature specifically detailing a broad range of synthetic this compound analogues and mimics is still developing, the foundational work on its total synthesis has paved the way for future explorations in this area.
Mechanistic Investigations of Rollicosin S Biological Activity
Inhibition of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase)
Mitochondrial Complex I, also known as NADH-ubiquinone oxidoreductase, is the first and largest enzyme complex of the mitochondrial respiratory chain. wikipedia.orgyoutube.com Its primary function is to transfer electrons from NADH to ubiquinone, a process that is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space. This action contributes to the generation of the proton motive force, which is essential for ATP synthesis. mdpi.com
Inhibition of Complex I disrupts this electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). cam.ac.uk Various compounds, both natural and synthetic, are known to inhibit Complex I. cam.ac.uk
Molecular Basis of Complex I Interaction
Inhibitors of Complex I typically bind to specific sites within the enzyme, interfering with its catalytic activity. The binding can be reversible or irreversible. The precise molecular interactions depend on the chemical structure of the inhibitor and the specific subunits of the Complex I protein it targets. For instance, some inhibitors bind to the ubiquinone binding pocket, preventing the substrate from accessing the active site. nih.gov Understanding these interactions at a molecular level is crucial for the design of new therapeutic agents.
Impact on Cellular ATP Homeostasis
Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its levels are tightly regulated to meet the cell's energy demands. nih.gov The process of maintaining stable ATP levels is known as ATP homeostasis. researchgate.net By inhibiting Complex I, the process of oxidative phosphorylation is impaired, leading to a significant reduction in ATP synthesis. nih.gov This disruption of ATP homeostasis can have profound effects on cellular function, as many cellular processes are energy-dependent. nih.gov
Exploration of Other Biological Targets and Pathways
While Mitochondrial Complex I is a primary target for many bioactive compounds, they can also interact with other cellular components and pathways.
NADH Oxidase of Plasma Membranes
In addition to mitochondria, NADH oxidase enzymes are also found in the plasma membranes of cells. nih.govnih.gov These enzymes are involved in various cellular processes, including cell growth, signaling, and defense against pathogens. nih.gov Some compounds that inhibit mitochondrial Complex I may also affect the activity of plasma membrane NADH oxidases, leading to a broader range of biological effects.
Potential Receptor or Enzyme Interactions
Bioactive compounds can interact with a variety of receptors and enzymes within the cell. These interactions can be highly specific, depending on the three-dimensional structure of both the compound and the protein target. youtube.com Such interactions can trigger or block signaling pathways, alter enzyme activity, or modulate gene expression, leading to a wide array of cellular responses. nih.govnih.gov
Cellular Mechanisms of Action (Excluding Clinical Outcomes)
Apoptosis Induction Pathways (Pre-clinical Context)
The primary mechanism by which Annonaceous acetogenins (B1209576), and by extension Rollicosin, are thought to induce apoptosis is through the intrinsic or mitochondrial pathway. beilstein-journals.orgnih.gov This pathway is initiated by the inhibition of complex I of the mitochondrial electron transport chain. beilstein-journals.orgnih.gov
Key aspects of this pathway include:
ATP Depletion: Inhibition of mitochondrial complex I disrupts the electron transport chain, leading to a significant decrease in ATP production. This cellular energy crisis is a potent trigger for apoptosis, especially in rapidly proliferating cancer cells that have a high energy requirement. beilstein-journals.orgnih.gov
Mitochondrial Outer Membrane Permeabilization (MOMP): The disruption of mitochondrial function can lead to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors from the intermembrane space into the cytosol.
Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic apoptotic pathway. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.
While direct evidence from preclinical studies on this compound is not extensively available, the well-established mechanism of action for Annonaceous acetogenins provides a strong basis for its presumed pro-apoptotic activity.
Effects on Cellular Processes (Pre-clinical Context)
The cytotoxic effects of this compound are expected to manifest through the disruption of several key cellular processes, stemming from its primary action on mitochondrial function.
Cell Cycle Arrest: Many cytotoxic agents that induce DNA damage or cellular stress can trigger cell cycle arrest at various checkpoints (e.g., G1, S, or G2/M). This provides the cell with an opportunity to repair the damage, but if the damage is too severe, it can lead to apoptosis. While specific studies on this compound's effect on the cell cycle are not available, other acetogenins have been shown to induce cell cycle arrest.
Inhibition of Cell Proliferation: By inducing apoptosis and potentially causing cell cycle arrest, this compound is expected to inhibit the proliferation of cancer cells. The cytotoxic activity of this compound against various human tumor cell lines has been noted, suggesting its potential as an antiproliferative agent.
Table 1: Summary of Inferred Mechanistic Data for this compound
| Biological Process | Inferred Effect of this compound | Key Molecular Target |
| Apoptosis | Induction via the intrinsic pathway | Mitochondrial Complex I |
| Cellular Respiration | Inhibition of the electron transport chain | NADH:ubiquinone oxidoreductase |
| Cell Proliferation | Inhibition | - |
| Cell Cycle | Potential for cell cycle arrest | - |
It is important to emphasize that while the general mechanisms of Annonaceous acetogenins are well-documented, dedicated preclinical studies are required to specifically elucidate the detailed apoptotic pathways and cellular processes affected by this compound.
Structure Activity Relationship Sar Studies of Rollicosin and Its Analogues
Influence of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity, as it governs the interaction with biological targets like enzymes and receptors. nih.gov For complex molecules such as Rollicosin, which contains multiple chiral centers, the specific stereochemistry is pivotal for its functional potency.
Configuration at Chiral Centers and Functional Potency
The significance of stereoisomerism on the biological activity of this compound has been explored through the chemical synthesis and evaluation of specific stereoisomers. nih.gov A convergent, stereoselective synthesis successfully produced two distinct isomers of this compound: (4R,15R,16R,21S)-rollicosin and (4R,15S,16S,21S)-rollicosin. nih.gov
Threo/Trans/Erythro Stereochemical Arrangements
The relative stereochemistry between adjacent chiral centers, often described using terms like threo and erythro, is a key factor in the bioactivity of many natural products. In the context of the synthesized this compound isomers, the specific arrangements are defined by their R and S configurations. The study that synthesized (4R,15R,16R,21S)-rollicosin and (4R,15S,16S,21S)-rollicosin provides a direct comparison between two distinct stereochemical arrangements. nih.gov Although both showed weak activity, these findings underscore that different spatial arrangements of the hydroxyl and alkyl groups along the molecule's core influence its interaction with the biological target. nih.gov The weak potency of both tested isomers indicates that neither the threo-like (15R,16R) nor the erythro-like (15S,16S) configuration within this specific molecular backbone leads to strong inhibition of mitochondrial complex I. nih.gov
Role of Lactone Moieties in Activity
Lactone rings, particularly γ-lactones, are a common feature in a vast number of biologically active natural products and are often crucial for their pharmacological effects. nih.govmdpi.com In Annonaceous acetogenins (B1209576), the terminal γ-lactone is considered a key pharmacophore. beilstein-journals.org
Comparison with Tetrahydrofuran (B95107)/Tetrahydropyran-Containing Acetogenins
When compared to conventional Annonaceous acetogenins that contain THF rings, such as bullatacin (B1665286), this compound and its synthesized isomers are significantly less potent inhibitors of mitochondrial complex I. nih.gov Research indicates that for potent inhibitory effects, the hydroxylated lactone structure of this compound cannot effectively substitute for the hydroxylated mono- or bis-THF ring system present in other acetogenins. nih.gov It is believed that the THF moiety, along with its flanking hydroxyl groups, acts as a hydrophilic anchor at the membrane surface, which facilitates the proper positioning of the molecule. acs.orgnih.gov The absence of this THF/THP core in this compound, despite its dual-lactone structure, appears to result in a substantial loss of the potent bioactivity characteristic of its class. nih.gov
Impact of Alkyl Chain Length and Substitutions
The long aliphatic chain is another defining feature of acetogenins, and its length and constitution can modulate biological activity by influencing properties like lipophilicity and interaction with cell membranes. nih.govresearchgate.net
In typical potent acetogenins, the long alkyl chain is believed to work in concert with the THF rings and terminal lactone to ensure proper orientation and binding to the target. nih.gov Studies on various amphiphilic molecules have shown that cytotoxicity often correlates with the length of the alkyl chain, with intermediate chain lengths (e.g., C8-C12) sometimes showing the highest activity. nih.gov While specific SAR studies modifying the alkyl chain length of this compound have not been reported, the comparison with other acetogenins provides valuable insights. The potent activity of compounds like bullatacin is attributed to the combination of the THF rings and a long alkyl chain. nih.gov The significantly lower activity of this compound suggests that its central aliphatic chain, in the absence of the THF anchor, is less effective at facilitating the necessary molecular interactions for potent inhibition of mitochondrial complex I. nih.gov
Interactive Data Table: Inhibitory Action of this compound Isomers
The following table summarizes the reported inhibitory activity of synthesized this compound stereoisomers against bovine heart mitochondrial complex I, in comparison to the highly potent acetogenin (B2873293), bullatacin.
| Compound | Stereochemistry | Target | Reported Inhibitory Activity | Source |
| This compound Isomer 1 | (4R,15R,16R,21S) | Bovine heart mitochondrial complex I | Remarkably weak | nih.gov |
| This compound Isomer 2 | (4R,15S,16S,21S) | Bovine heart mitochondrial complex I | Remarkably weak | nih.gov |
| Bullatacin | N/A | Bovine heart mitochondrial complex I | Potent Inhibitor | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netrsc.orgnih.gov These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening. mdpi.comfrontiersin.org In the context of this compound and other Annonaceous acetogenins, while comprehensive public QSAR models are not extensively documented, the principles of SAR provide a foundation for understanding the structural features crucial for their cytotoxic and antitumor effects. rsc.orgnih.govmdpi.com
The biological activity of Annonaceous acetogenins, including their potent cytotoxicity against cancer cells, is intrinsically linked to specific structural motifs. mdpi.com The key structural components that dictate the activity of these compounds are the long aliphatic chain, the number and position of tetrahydrofuran (THF) rings, the presence and stereochemistry of hydroxyl groups, and the α,β-unsaturated γ-lactone ring at one end of the molecule. mdpi.commdpi.com
Studies on a variety of Annonaceous acetogenins have revealed several structure-activity trends that can be considered foundational to a quantitative understanding of their bioactivity:
The α,β-Unsaturated γ-Lactone Ring: This moiety is widely considered essential for the cytotoxic activity of Annonaceous acetogenins. nih.gov It is believed to act as a Michael acceptor, reacting with biological nucleophiles and contributing to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). mdpi.commdpi.com
The Tetrahydrofuran (THF) Core: The number and arrangement of THF rings significantly influence the potency and selectivity of these compounds. Acetogenins with adjacent bis-THF rings, such as bullatacin, have been shown to exhibit higher antitumor activity and toxicity compared to those with a single THF ring (mono-THF) or non-adjacent bis-THF structures. nih.gov The stereochemistry of the THF rings and the flanking hydroxyl groups also plays a critical role in the molecule's ability to bind to its biological target.
The Aliphatic Chain: The length and degree of unsaturation of the long hydrocarbon chain affect the lipophilicity of the molecule, which in turn influences its absorption, distribution, and interaction with the cell membrane and its target protein. nih.gov
While a formal QSAR equation for this compound is not available in the reviewed literature, the following table summarizes the cytotoxic activity of several Annonaceous acetogenins against various cancer cell lines. This data provides a basis for understanding the quantitative impact of structural variations on biological activity.
| Compound | Number of THF Rings | Adjacency of THF Rings | Cytotoxicity (IC₅₀) Data | Cell Line |
| This compound | 2 | Adjacent | Data not available in reviewed literature | |
| Bullatacin | 2 | Adjacent | Potent | H22 hepatoma |
| Annosquamin B | 1 | N/A | Less potent than Bullatacin | H22 hepatoma |
| Annosquatin B | 2 | Non-adjacent | Less potent than Bullatacin | H22 hepatoma |
| Annomuricin A | 1 | N/A | High docking score with Bcl-Xl | In silico |
| Annonacin (B1665508) | 1 | N/A | Potent | L1210 leukemia |
This table is generated based on qualitative and comparative data from the search results. Specific IC₅₀ values were not consistently available across the sources for a direct quantitative comparison.
Pre Clinical Biological Evaluation and Efficacy Studies Non Human Models
In Vitro Studies in Cell Lines (Non-Human Origin)
In vitro studies using non-human cell lines can provide initial insights into a compound's cellular effects, such as its impact on cell proliferation and key cellular functions like mitochondrial activity.
Assessment of anti-proliferative activity in non-human cell lines helps to determine if a compound can inhibit the growth or proliferation of cells, which is particularly relevant in the context of diseases characterized by uncontrolled cell division. While Annonaceous acetogenins (B1209576) are generally known to exhibit anti-proliferative effects against various human tumor cell lines wikipedia.org, specific detailed data on the anti-proliferative activity of Rollicosin in cell lines of non-human origin were not found in the consulted search results. Studies evaluating anti-proliferative effects often utilize methods like the MTT assay to measure cell viability after treatment with varying concentrations of a compound wikidata.orgeasychem.org. Non-human cell lines, such as mouse embryonic fibroblasts (3T3) or various rodent cell types, are commonly employed in such assessments wikidata.org.
Mitochondrial function assays are crucial for understanding a compound's impact on cellular energy production and respiration. Annonaceous acetogenins, including this compound, are known to target mitochondrial complex I wikipedia.org. Studies examining the inhibitory activity of synthesized (4R,15R,16R,21S)-Rollicosin and (4R,15S,16S,21S)-Rollicosin were conducted using bovine heart mitochondrial complex I wikipedia.org. These studies found that these compounds showed remarkably weak inhibitory activity compared to other acetogenins like bullatacin (B1665286) wikipedia.org.
Data on the inhibitory activity of this compound and its diastereomer on bovine heart mitochondrial complex I:
| Compound | Inhibitory Activity (vs. Bullatacin) |
| (4R,15R,16R,21S)-Rollicosin | Remarkably weak |
| (4R,15S,16S,21S)-Rollicosin | Remarkably weak |
| Bullatacin | Potent |
This indicates that while this compound interacts with mitochondrial complex I, its inhibitory effect on bovine heart mitochondria appears less potent compared to other members of the acetogenin (B2873293) class, based on this specific study wikipedia.org.
In Vivo Studies in Animal Models (Non-Human)
In vivo studies in animal models, such as rodents, are essential for evaluating a compound's efficacy in a living system and understanding its effects on disease progression. Xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice or rats, are frequently used to assess the antitumor efficacy of potential therapeutic agents.
Evaluation of efficacy in non-human animal models, such as xenograft models, provides insights into a compound's ability to inhibit tumor growth or affect disease markers in a complex biological environment. While this compound has been mentioned in the context of synthetic studies that also involved investigation in murine xenograft models [4 from first search], specific detailed data on the efficacy of this compound in relevant non-human disease models were not found in the consulted search results. Xenograft models are widely used in preclinical oncology research to assess the antitumor activity of new drug candidates.
Pharmacodynamic (PD) studies in non-human organisms aim to understand the biochemical and physiological effects of a compound and how it interacts with its target in a living system. These studies can involve measuring biomarkers or other indicators of biological response to the compound. Specific data on the pharmacodynamic endpoints of this compound in non-human organisms were not found in the consulted search results. Pre-clinical PD studies in animals help to define the pharmacodynamic behavior of new compounds and can correlate efficacy with drug distribution and elimination.
Future Directions and Research Opportunities
Advanced Synthetic Methodologies
While the total synthesis of Rollicosin has been accomplished, future efforts in this area will likely focus on the development of more efficient and stereoselective synthetic routes. researchgate.netresearchgate.net Key opportunities for advancement lie in the application of modern synthetic methods to streamline the construction of its complex core structure, which features multiple stereocenters and a characteristic γ-lactone ring.
Elucidation of Novel Biological Targets
The primary mechanism of action for many acetogenins (B1209576), including presumably this compound, involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. researchgate.net However, the full spectrum of its molecular interactions within the cell is likely more complex. Future research should aim to identify and validate novel biological targets of this compound, which could explain its diverse biological activities and potential for differential effects in various cell types.
Advanced chemoproteomics and affinity-based protein profiling techniques could be employed to identify direct binding partners of this compound in an unbiased manner. Furthermore, systems biology approaches, integrating transcriptomics, proteomics, and metabolomics data, could reveal cellular pathways that are significantly perturbed by this compound treatment, thereby suggesting additional molecular targets. Uncovering these novel targets will be crucial for a comprehensive understanding of this compound's mechanism of action and for identifying new therapeutic indications.
Development of Next-Generation Analogues for Mechanistic Probes
The synthesis of next-generation analogues of this compound will be instrumental in dissecting its mechanism of action and exploring its therapeutic potential. These analogues can be designed as mechanistic probes to investigate specific aspects of its biological activity. For instance, analogues with photoreactive or clickable functional groups could be synthesized to facilitate the identification of direct binding partners through covalent labeling and subsequent proteomic analysis.
Furthermore, the systematic modification of different structural motifs within the this compound molecule, such as the stereochemistry of its hydroxyl groups or the length and saturation of its aliphatic chain, can provide valuable insights into the structural determinants of its biological activity. researchgate.netresearchgate.net The development of fluorescently tagged analogues could also enable the visualization of its subcellular localization and trafficking, providing further clues about its mechanism of action. These next-generation analogues will serve as powerful tools for elucidating the intricate biology of this compound.
Integration of Computational and Experimental Approaches in SAR
A synergistic approach that integrates computational modeling with experimental validation will be pivotal in accelerating the exploration of this compound's structure-activity relationships (SAR). researchgate.netjddhs.com Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its analogues with their biological activity. researchgate.netnih.govmdpi.comnih.govmdpi.com These models can then guide the rational design of new analogues with improved potency and selectivity.
Molecular docking and molecular dynamics simulations can provide atomic-level insights into the binding interactions between this compound and its biological targets, helping to explain the observed SAR data. researchgate.net The integration of these computational predictions with experimental data from in vitro and in vivo assays will create a powerful feedback loop for the iterative optimization of this compound's structure. jddhs.comnih.govnih.gov This integrated approach will not only deepen our understanding of the molecular basis of this compound's activity but also streamline the development of novel therapeutic agents based on its scaffold.
Q & A
Q. What spectroscopic and analytical methods are commonly employed to elucidate the structural uniqueness of Rollicosin?
this compound's structural characterization relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) for determining stereochemistry and lactone configurations, mass spectrometry (MS) for molecular weight and fragmentation patterns, and infrared (IR) spectroscopy for functional group identification . Researchers should prioritize high-resolution data and cross-validate results with computational tools (e.g., density functional theory) to resolve ambiguities. Detailed experimental protocols must be documented to ensure reproducibility, as emphasized in academic guidelines .
Q. How can researchers design in vitro assays to evaluate this compound's antitumor potential?
Initial bioactivity assessments typically involve cytotoxicity assays (e.g., MTT or SRB) against tumor cell lines, with IC50 values as a primary metric. Select cell lines based on this compound's proposed mechanism (e.g., apoptosis induction) and include positive controls (e.g., doxorubicin). Dose-response curves and time-dependent studies are critical to establish efficacy thresholds. Ensure adherence to cell culture standards and statistical validation (e.g., triplicate experiments, ANOVA) to minimize variability .
Q. What are the key considerations for isolating this compound from natural sources like Rollinia mucosa?
Isolation requires optimized extraction protocols (e.g., solvent polarity adjustments for acetogenin solubility) followed by chromatographic purification (e.g., HPLC, flash chromatography). Researchers should track compound stability during extraction, as lactone moieties may degrade under acidic or high-temperature conditions. Purity validation via TLC and HPLC-UV is essential before advancing to biological testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance this compound's antitumor efficacy?
Q. What methodologies are recommended to resolve contradictions in reported bioactivity data for this compound analogs?
Contradictions often arise from variability in experimental conditions (e.g., cell line selection, assay duration). To address this:
- Perform meta-analyses of existing literature to identify confounding variables.
- Standardize protocols across labs (e.g., uniform cell passage numbers, serum-free conditions).
- Employ orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP depletion assays) to confirm mechanisms. Transparent reporting of negative results is critical to refining hypotheses .
How can the PICO framework be applied to formulate focused research questions on this compound's mechanism of action?
Using PICO (Population, Intervention, Comparison, Outcome):
- Population : Tumor cells with mitochondrial dysfunction.
- Intervention : this compound treatment at IC50 concentrations.
- Comparison : Untreated cells or cells treated with a known complex I inhibitor.
- Outcome : Changes in mitochondrial membrane potential (measured via JC-1 staining) or ROS levels. This framework ensures specificity and aligns with guidelines for constructing answerable research questions .
Methodological Guidelines
- Experimental Reproducibility : Follow the "Methods" section standards from academic journals, detailing equipment models, solvent grades, and statistical software versions .
- Data Contradiction Analysis : Use systematic reviews to contextualize findings, as recommended in research question design literature .
- Ethical and Novelty Checks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
